1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid
CAS No.: 1242928-26-2
Cat. No.: VC2660414
Molecular Formula: C18H14N2O5
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242928-26-2 |
|---|---|
| Molecular Formula | C18H14N2O5 |
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | 1-[2-(2-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H14N2O5/c21-16(19-13-7-3-2-6-12(13)17(22)23)10-20-14-8-4-1-5-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) |
| Standard InChI Key | XKBMTUFTMCQPST-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O |
Introduction
Chemical Properties and Structure
1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid possesses a molecular formula of C18H14N2O5 and a molecular weight of 338.3 g/mol. Its structure features an indole core with a carboxylic acid group at the 2-position, and an oxoethyl group at the 1-position that connects to a 2-carboxyphenyl group through an amide bond. This arrangement creates a molecule with multiple functional groups capable of participating in diverse chemical reactions and biological interactions.
The compound's standard InChI is InChI=1S/C18H14N2O5/c21-16(19-13-7-3-2-6-12(13)17(22)23)10-20-14-8-4-1-5-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25), and its standard InChIKey is XKBMTUFTMCQPST-UHFFFAOYSA-N. The SMILES notation for the compound is C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O, providing a linear representation of its molecular structure.
Structural Features and Functional Groups
The structure of 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid contains several key functional groups that contribute to its chemical reactivity and potential biological activities. The indole core consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle with unique electronic properties. This core structure is prevalent in many biologically active compounds and pharmaceuticals.
The compound features a carboxylic acid group attached to the 2-position of the indole ring, which contributes to its acidity and potential for forming hydrogen bonds with biological targets. The nitrogen of the indole is substituted with an oxoethyl group that connects to the 2-carboxyphenyl group through an amide linkage. This amide bond serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with proteins and other biological macromolecules.
The presence of the carboxylic acid group on the phenyl ring at the 2-position (ortho position) is a distinctive feature of this compound, differentiating it from analogs with the carboxylic acid at different positions such as the 4-position (para position). This ortho positioning may influence the compound's conformation, intramolecular hydrogen bonding potential, and ultimately its interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid are largely determined by its functional groups. The presence of two carboxylic acid groups makes it a diprotic acid capable of forming salts with bases. These carboxylic acid groups also contribute to the compound's solubility profile, making it more soluble in polar solvents and at higher pH values where the carboxylic acid groups can be deprotonated.
The amide linkage provides both hydrogen bond donor and acceptor sites, further influencing its solubility and interaction with solvents and biological molecules. The aromatic nature of both the indole and phenyl rings contributes to the compound's stability and reactivity in electrophilic substitution reactions. These properties collectively impact the compound's behavior in chemical reactions, pharmaceutical formulations, and biological systems.
Biological and Therapeutic Applications
Indole derivatives, including those related to 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid, are of significant interest due to their potential therapeutic applications. The indole scaffold is found in numerous bioactive compounds and pharmaceuticals, making it a privileged structure in medicinal chemistry .
Interactions with Biological Targets
Research on structurally related indole-2-carboxamides has revealed their ability to act as allosteric modulators of the cannabinoid CB1 receptor. For instance, the compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) increases the binding of CB1 agonists while inhibiting agonist-induced G protein coupling, representing a novel mechanism of action .
Studies have shown that within the structure of indole-2-carboxamides, the presence of the indole ring is preferred for maintaining high binding affinity for allosteric sites, but the C3 substituents significantly impact the allostery of the ligand . While 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid differs from these compounds in certain structural aspects, these findings provide insight into how indole-based compounds interact with biological targets.
The multiple functional groups in 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid provide numerous potential interaction sites with biological macromolecules. The carboxylic acid groups can form ionic interactions with positively charged amino acid residues, while the amide bond can participate in hydrogen bonding. The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues, collectively contributing to binding affinity and specificity.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid and related compounds is crucial for rational drug design and optimization. The available research on indole-2-carboxamides provides valuable insights that can be applied to our understanding of this compound .
Impact of Structural Modifications
Studies on indole-2-carboxamides have demonstrated that subtle structural changes can significantly impact their biological activity. For example, research has shown that the indole ring is preferred for maintaining high binding affinity for allosteric sites, as compared to other bicyclic aromatic rings such as benzofuran . This suggests that the indole core of 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid may be critical for any potential interactions with allosteric binding sites.
Furthermore, substituents at the C3 position of indole-2-carboxamides significantly impact their allosteric properties . While 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid lacks a substituent at this position, this finding highlights a potential site for modification to enhance or alter biological activity.
The nature of the amide side chain in indole-2-carboxamides also influences their binding affinity to allosteric sites . The unique 2-carboxyphenyl amide side chain in our compound of interest may therefore play a crucial role in determining its specific biological interactions and potency.
Comparative Analysis of Structural Analogs
A comparison of 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid with structurally similar compounds provides insight into the impact of specific structural features on properties and activity. The table below presents such a comparison:
This comparison highlights how specific structural elements influence the properties and potential biological activities of these compounds. For instance, the position of the carboxylic acid group on the phenyl ring (ortho versus para) can significantly affect the compound's conformation and interaction potential with biological targets. Similarly, the presence of an ethoxy-2-oxoethyl group versus a carboxyphenyl amide group can alter the compound's solubility, reactivity, and binding profile .
Research Findings and Future Directions
Research on indole-2-carboxylic acid derivatives has shown promising results in various therapeutic areas. For indole-2-carboxamides, significant findings include their identification as potent HIV-1 integrase inhibitors and their development as cannabinoid CB1 receptor allosteric modulators .
Future Research Opportunities
Future research directions for 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid may include comprehensive evaluation of its biological activity, including screening against various enzyme and receptor targets. Investigation of its potential as a scaffold for the development of enzyme inhibitors or receptor modulators could yield valuable insights into its therapeutic potential.
Exploration of structure-activity relationships through systematic modifications of the basic structure would provide a deeper understanding of how specific structural elements contribute to biological activity. For example, introducing various substituents at the C3 position of the indole, which has been shown to significantly impact the allosteric properties of related compounds, could lead to derivatives with enhanced or altered biological profiles .
Development of more efficient synthetic routes for the preparation of the compound and its derivatives would facilitate further research by making these compounds more accessible. Additionally, computational studies to predict binding modes and interactions with potential biological targets could guide experimental work and accelerate the discovery of novel applications for this compound.
Such research would contribute to our understanding of this compound and potentially lead to the discovery of novel therapeutic agents based on the indole scaffold. The unique combination of functional groups in 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid provides a promising starting point for the development of compounds with diverse biological activities.
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